molecular formula C13H10ClNOS B14125291 Benzamide, N-[(4-chlorophenyl)thio]- CAS No. 68556-47-8

Benzamide, N-[(4-chlorophenyl)thio]-

Cat. No.: B14125291
CAS No.: 68556-47-8
M. Wt: 263.74 g/mol
InChI Key: CWAACKBJNLJBDD-UHFFFAOYSA-N
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Description

Benzamide, N-[(4-chlorophenyl)thio]-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group substituted with a 4-chlorophenylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(4-chlorophenyl)thio]- typically involves the reaction of 4-chlorothiobenzamide with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of Benzamide, N-[(4-chlorophenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide as solvent.

Major Products Formed:

Scientific Research Applications

Chemistry: Benzamide, N-[(4-chlorophenyl)thio]- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals .

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been investigated for its potential as an inhibitor of certain enzymes involved in disease pathways .

Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory and anticancer properties .

Industry: In the industrial sector, Benzamide, N-[(4-chlorophenyl)thio]- is used as an additive in the production of polymers and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of Benzamide, N-[(4-chlorophenyl)thio]- involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by binding to the active sites of these targets, thereby inhibiting their activity. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

  • Benzamide, 4-[(4-chlorophenyl)thio]-N,N-dimethyl-
  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide

Comparison: Benzamide, N-[(4-chlorophenyl)thio]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in enzyme inhibition and greater stability under various reaction conditions .

Properties

CAS No.

68556-47-8

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

N-(4-chlorophenyl)sulfanylbenzamide

InChI

InChI=1S/C13H10ClNOS/c14-11-6-8-12(9-7-11)17-15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16)

InChI Key

CWAACKBJNLJBDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NSC2=CC=C(C=C2)Cl

Origin of Product

United States

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